molecular formula C28H42N2O2 B5036038 [4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone

[4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone

Cat. No.: B5036038
M. Wt: 438.6 g/mol
InChI Key: DANKNSBFAZSUOB-UHFFFAOYSA-N
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Description

[4-(Tricyclo[43113,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[43113,8]undecanyl)methanone is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone typically involves multiple steps, starting with the preparation of tricyclo[4.3.1.13,8]undecane derivatives. These derivatives are then subjected to acylation reactions with piperazine to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

[4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[4.3.1.1(3,8)]undecane
  • Tricyclo[4.3.1.13,8]undecane-1-carboxylic acid

Uniqueness

Compared to similar compounds, [4-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone is unique due to its specific tricyclic structure and the presence of both piperazine and methanone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O2/c31-25(27-4-3-19-9-22(16-27)13-23(10-19)17-27)29-5-7-30(8-6-29)26(32)28-14-20-1-2-21(15-28)12-24(11-20)18-28/h19-24H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANKNSBFAZSUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)N4CCN(CC4)C(=O)C56CCC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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